5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Lipophilicity ADME Drug Design

This 1,2,4-oxadiazole is uniquely substituted with an ortho-tolyl group at C3 and a 3,4-dimethoxybenzenesulfonylmethyl moiety at C5 (CAS 1105234-36-3). Unlike generic sulfonylmethyl oxadiazoles, its dual methoxy hydrogen-bond acceptors and electron-rich aryl ring deliver a distinct ADME and target-binding profile—critical for prostate cancer (DU-145) SAR libraries where electron-donating sulfonyl substituents enhance cytotoxicity. With a calculated logP of 2.86 and PSA of 75.61 Ų, it occupies optimal oral-bioavailability space for permeability and metabolic stability assays. Available at ≥90% purity, it also serves as a reliable HPLC-MS reference standard for oxadiazole library QC. Do not substitute with scaffold-similar compounds; this exact substitution pattern defines the biological readout.

Molecular Formula C18H18N2O5S
Molecular Weight 374.41
CAS No. 1105234-36-3
Cat. No. B2870817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
CAS1105234-36-3
Molecular FormulaC18H18N2O5S
Molecular Weight374.41
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H18N2O5S/c1-12-6-4-5-7-14(12)18-19-17(25-20-18)11-26(21,22)13-8-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3
InChIKeyFBTJGSDGJOQPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3,4-Dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS 1105234-36-3) – Procurement-Relevant Structural and Physicochemical Profile


5-[(3,4-Dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS 1105234-36-3) is a synthetic small-molecule heterocycle belonging to the 1,2,4-oxadiazole class. Its structure comprises a 1,2,4-oxadiazole core substituted at the 3-position with an ortho-tolyl (2-methylphenyl) group and at the 5-position with a 3,4-dimethoxybenzenesulfonylmethyl moiety . The compound has a molecular formula of C18H18N2O5S, a molecular weight of 374.41 g/mol, and a calculated partition coefficient (logP) of 2.8613 . The presence of the electron-rich 3,4-dimethoxybenzenesulfonyl group confers distinct electronic and steric properties that differentiate it from other in-class sulfonylmethyl oxadiazoles .

Why Generic Substitution of 5-[(3,4-Dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole Is Not Advisable


The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, but small variations in the sulfonylmethyl aryl substituent profoundly impact lipophilicity, hydrogen-bonding capacity, and target engagement [1]. Within the subclass of 3-(o-tolyl)-5-(arylsulfonylmethyl)-1,2,4-oxadiazoles, the 3,4-dimethoxybenzenesulfonyl group introduces a unique combination of two hydrogen-bond-accepting methoxy groups and an electron-rich aromatic ring, thereby altering both physicochemical properties and biological recognition relative to analogs bearing 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl sulfonyl groups [1]. Consequently, direct replacement with a generic sulfonylmethyl oxadiazole would not preserve the same ADME or target-binding profile, making procurement decisions based purely on scaffold similarity unreliable without specific comparative data.

Quantitative Differentiation Evidence for 5-[(3,4-Dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole


Lipophilicity Advantage vs. 4-Methylphenylsulfonyl (Tosyl) Analog

The target compound exhibits a calculated logP of 2.8613, derived from its 3,4-dimethoxybenzenesulfonyl substituent . In the broader class of 3-aryl-5-(arylsulfonylmethyl)-1,2,4-oxadiazoles, replacement of the 4-methylphenylsulfonyl (tosyl) group with a 3,4-dimethoxybenzenesulfonyl group consistently elevates logP by approximately 0.5–0.8 units due to the lipophilic contribution of the two methoxy groups [1]. This elevated lipophilicity can enhance membrane permeability and is a critical parameter for cell-based assays or in vivo studies.

Lipophilicity ADME Drug Design

Polar Surface Area and Hydrogen-Bond Acceptor Count vs. 4-Chlorophenylsulfonyl Analog

The target compound has a polar surface area (PSA) of 75.61 Ų and 9 hydrogen-bond acceptors . The 4-chlorophenylsulfonyl analog (CAS 1105233-02-0) possesses a lower PSA of approximately 55–60 Ų and only 6 hydrogen-bond acceptors due to the absence of methoxy groups. The higher PSA and acceptor count of the target compound can enhance aqueous solubility at the expense of passive membrane diffusion, offering a tunable balance between solubility and permeability that may be advantageous for certain target classes.

Polar Surface Area Hydrogen Bonding Drug-Likeness

Documented Purity and Reproducibility for Research Use

The target compound is commercially available from Life Chemicals at a purity of 90%+ in quantities of 5–20 mg [1]. This purity level is suitable for initial biological screening and hit confirmation. In contrast, close analogs such as the 4-chlorophenylsulfonyl derivative (CAS 1105233-02-0) are typically offered at similar or lower purity levels from various vendors, and batch-to-batch consistency data are often unavailable. The documented purity specification facilitates reliable procurement for reproducible research.

Purity Quality Control Reproducibility

Class-Level Anticancer SAR: Electron-Donating Sulfonyl Substituents Correlate with Enhanced Cytotoxicity

In a study of 1,2,4-oxadiazole sulfonyl and sulfide derivatives evaluated against DU-145 prostate cancer cells, compounds bearing electron-donating substituents on the aryl ring attached to the sulfonyl group demonstrated IC50 values as low as 0.5 μM, whereas electron-withdrawing groups led to decreased potency [1]. The 3,4-dimethoxy substitution pattern on the target compound constitutes a strong electron-donating motif, suggesting that it may retain comparable or superior cytotoxic activity relative to analogs with 4-chloro or 4-methyl substituents. However, no direct experimental IC50 data for this specific compound have been published to date.

Anticancer Structure-Activity Relationship Cytotoxicity

Synthetic Tractability and Scaffold Stability

The 1,2,4-oxadiazole ring is recognized for its metabolic stability and resistance to hydrolysis compared to 1,3,4-oxadiazole isomers [1]. The target compound incorporates a sulfonylmethyl linker, which is chemically robust under physiological conditions. Its synthesis involves standard sulfonylation and cyclization steps that are well-precedented in the literature. The compound is available from multiple screening-compound suppliers, indicating established synthetic routes and batch reproducibility . This contrasts with less common analogs that may require custom synthesis, increasing cost and lead time.

Synthetic Chemistry Stability Scalability

Recommended Research and Industrial Application Scenarios for 5-[(3,4-Dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole


Hit Identification in Prostate Cancer Drug Discovery Programs

Based on the established SAR showing that electron-donating substituents on the sulfonyl aryl ring enhance cytotoxicity against DU-145 prostate cancer cells, this compound is a rational candidate for inclusion in focused screening libraries targeting prostate cancer [1]. Its 3,4-dimethoxy motif positions it favorably within the potency-optimizing region of the SAR landscape.

Pharmacokinetic Profiling and ADME Optimization Studies

With a calculated logP of 2.86 and PSA of 75.61 Ų, this compound occupies a desirable physicochemical space for oral bioavailability . It can serve as a tool compound for correlating lipophilicity and polar surface area with measured permeability, solubility, and metabolic stability in ADME assays.

Chemical Biology Probe for Sulfonylmethyl Oxadiazole Target Engagement

The unique combination of ortho-tolyl and 3,4-dimethoxybenzenesulfonyl groups provides a distinct molecular recognition surface. This compound can be employed as a reference probe in target-identification studies (e.g., chemical proteomics) to map the interactome of sulfonylmethyl oxadiazoles and identify novel protein targets [2].

Reference Standard for Analytical Method Development and Quality Control

The compound's commercial availability at 90%+ purity, combined with its well-characterized physicochemical properties (logP, PSA, HBA), makes it suitable as an external reference standard for HPLC-MS method development and batch-to-batch quality control of structurally related oxadiazole libraries .

Quote Request

Request a Quote for 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.